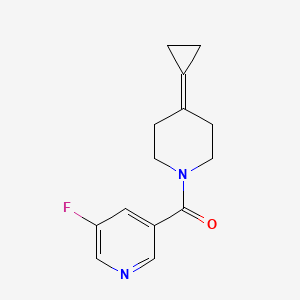

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O2S2 and its molecular weight is 428.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The scientific interest in thiazolidine, thiadiazole, and related compounds stems from their notable chemical properties and potential for various biological applications. Studies have demonstrated efficient synthesis methods for these compounds, utilizing methodologies such as the OxymaPure/N,N'-diisopropylcarbodimide coupling method for thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterized by chromatographic and spectrometric methods, and elemental analysis (Abd Alhameed et al., 2019). Additionally, microwave-assisted synthesis has facilitated the creation of hybrid molecules containing various acid moieties, showcasing the versatility in the structural formation of these compounds (Başoğlu et al., 2013).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal potentials of thiazolidine and thiadiazole derivatives. These compounds have shown weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans, with certain derivatives also displaying antibacterial activity against Gram-positive bacteria like Staphylococcus aureus (Abd Alhameed et al., 2019). This suggests their potential utility in developing new antimicrobial agents.

Anticancer Activities

Compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been investigated for their anticancer properties. N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, for example, have been synthesized and evaluated against the oestrogen-positive MCF-7 breast cancer cell line, showing cytotoxic effects and suggesting a potential for anticancer therapy (Butler et al., 2013).

Antituberculosis and Enzyme Inhibition

Research into thiazole-aminopiperidine hybrid analogues has produced compounds with activity against Mycobacterium tuberculosis, demonstrating the potential of these derivatives as novel GyrB inhibitors and antituberculosis agents (Jeankumar et al., 2013). Additionally, novel metal complexes of heterocyclic sulfonamide have shown strong carbonic anhydrase inhibitory properties, further underlining the therapeutic potential of these compounds in enzyme inhibition (Büyükkıdan et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as electrophilic substitution

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.

Result of Action

Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This compound may have similar effects, but more research is needed to confirm this.

properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O2S2/c21-15-6-4-5-13(9-15)12-28-20-24-23-19(29-20)22-18(27)14-10-17(26)25(11-14)16-7-2-1-3-8-16/h1-9,14H,10-12H2,(H,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNLLYKMVOEBBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2387240.png)

![3-[chloro(difluoro)methyl]-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2387243.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)

![4-(2-hydroxyethyl)-1-[(4-methoxy-2-nitrophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2387246.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2387248.png)

![1,6-dimethyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2387251.png)

![6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2387254.png)

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)